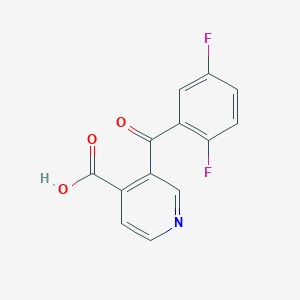

3-(2,5-Difluorobenzoyl)isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-difluorobenzoyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO3/c14-7-1-2-11(15)9(5-7)12(17)10-6-16-4-3-8(10)13(18)19/h1-6H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGPJPJWWFYDDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)C2=C(C=CN=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure and molecular weight of 3-(2,5-Difluorobenzoyl)isonicotinic acid

[2][3]

Executive Summary

This compound (CAS 144511-12-6 ) is a bifunctional pyridine derivative characterized by an isonicotinic acid core substituted at the 3-position with a 2,5-difluorobenzoyl moiety.[1][2][3][4] This compound serves as a critical "push-pull" building block in organic synthesis: the electron-deficient pyridine ring and the electron-withdrawing fluorine substituents on the benzoyl group make it highly reactive toward nucleophilic attack and cyclization reactions.[1][3] It is primarily utilized as a precursor for azafluorenones and related tricyclic nitrogen heterocycles in drug discovery.[3]

Chemical Identity & Physicochemical Properties[1][5][6]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 3-(2,5-difluorobenzoyl)pyridine-4-carboxylic acid |

| CAS Number | 144511-12-6 |

| Molecular Formula | C₁₃H₇F₂NO₃ |

| Molecular Weight | 263.20 g/mol |

| SMILES | OC(=O)c1ccncc1C(=O)c2cc(F)ccc2F |

| Chemical Class | Pyridinecarboxylic acid; Diaryl ketone |

Physical Properties

| Parameter | Value / Description |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 210–215 °C (Decomposes upon melting) |

| Solubility | Soluble in DMSO, DMF, dilute aqueous base (NaOH/NaHCO₃); Sparingly soluble in water, ethanol |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~4.8 (Pyridine Nitrogen) |

| LogP (Predicted) | 1.8 – 2.2 |

Structural Analysis

The molecule consists of two aromatic systems linked by a ketone bridge.[3]

-

Isonicotinic Acid Core: The pyridine ring bears a carboxylic acid at position 4.[3][5][6] The nitrogen atom at position 1 renders the ring electron-deficient, facilitating nucleophilic aromatic substitution if activated.[1]

-

2,5-Difluorobenzoyl Substituent: Attached at position 3 (ortho to the carboxylic acid).[3] The fluorine atoms at positions 2' and 5' of the phenyl ring significantly alter the lipophilicity and metabolic stability of the compound.[3]

Structural Diagram (Graphviz)[1][3]

Figure 1: Structural connectivity showing the core pyridine ring, the ketone linkage, and the difluoro-substitution pattern.[1] The dotted line represents potential intramolecular hydrogen bonding.[1][3]

Synthesis & Production Methodology

The synthesis of this compound is classically achieved via Friedel-Crafts acylation using cinchomeronic anhydride.[1][3] This route is preferred for its atom economy and the availability of starting materials.[3]

Reaction Pathway[1][3][6][8][10][11]

-

Precursors: Cinchomeronic anhydride (Pyridine-3,4-dicarboxylic anhydride) and 1,4-Difluorobenzene.[1][3]

-

Catalyst: Aluminum Chloride (AlCl₃) (anhydrous).[3]

-

Mechanism: The Lewis acid (AlCl₃) complexes with the anhydride, generating an acylium ion intermediate.[3] The electron-rich 1,4-difluorobenzene attacks the electrophilic carbonyl.[1][3]

-

Regioselectivity: The reaction typically yields a mixture of the 3-aroyl-4-acid and the 4-aroyl-3-acid.[1][3] However, steric hindrance and electronic factors often favor the formation of the 3-aroylisonicotinic acid (the title compound) as the major product, which can be isolated via fractional crystallization or pH-controlled precipitation.[1][3]

Detailed Experimental Protocol

Note: This protocol is a generalized high-yield method adapted for laboratory scale.

Step 1: Preparation of the Reaction Matrix

-

In a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, charge Cinchomeronic anhydride (14.9 g, 100 mmol).

-

Add 1,4-Difluorobenzene (50 mL) which acts as both reagent and solvent.[3]

-

Cool the mixture to 0–5 °C in an ice bath.

Step 2: Friedel-Crafts Acylation

-

Slowly add Aluminum Chloride (33.0 g, 250 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction.[1]

-

Allow the mixture to warm to room temperature, then heat to reflux (approx. 90–100 °C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

Step 3: Quenching and Isolation [1]

-

Cool the reaction mixture to room temperature.

-

Pour the mixture carefully onto 300 g of crushed ice/HCl (conc.) mixture to hydrolyze the aluminum complex.

-

Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).

-

Extract the organic layer with 10% Na₂CO₃ solution (The product is an acid and will move to the aqueous phase).[3]

-

Separate the aqueous basic layer and acidify it carefully with 6N HCl to pH ~2–3.[3]

-

The product, This compound , precipitates as a white/off-white solid.[1][3]

-

Filter, wash with cold water, and dry under vacuum.[3] Recrystallize from Ethanol/Water if necessary.[3]

Synthesis Diagram (Graphviz)[1][3]

Figure 2: Synthesis workflow via Friedel-Crafts acylation of 1,4-difluorobenzene.

Applications in Drug Development[12]

This compound is a privileged scaffold in medicinal chemistry, primarily used as an intermediate for synthesizing fused heterocyclic systems.[3]

Precursor for Azafluorenones

The intramolecular cyclization of 3-aroylisonicotinic acids yields azafluorenones (indeno[1,2-b]pyridines).[1][3] These tricyclic structures are potent pharmacophores exhibiting:

-

Antimicrobial activity: Against multidrug-resistant strains.[1][3]

-

Anticancer activity: As DNA intercalators or topoisomerase inhibitors.[3]

-

Antimalarial activity: Analogous to known quinoline drugs.[3]

Kinase Inhibitor Synthesis

The 2,5-difluorobenzoyl moiety is a specific "warhead" or binding motif found in various kinase inhibitors. The fluorine atoms provide metabolic stability (blocking P450 oxidation sites) and enhance lipophilicity for membrane permeability.[3]

Analytical Characterization

To validate the integrity of CAS 144511-12-6, the following analytical parameters should be met:

| Technique | Expected Signal / Result |

| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, COOH), δ 8.8–9.2 (m, 2H, Pyridine α-H), δ 7.8 (d, 1H, Pyridine β-H), δ 7.4–7.6 (m, 3H, Aromatic H of benzoyl).[1][3] |

| ¹⁹F NMR | Two distinct signals (multiplets) corresponding to the 2- and 5- positions on the benzoyl ring (typically -110 to -125 ppm ).[1][3] |

| Mass Spectrometry (ESI) | [M+H]⁺ = 264.2 ; [M-H]⁻ = 262.2 .[1][3] |

| HPLC Purity | >95% (Area %) at 254 nm.[3] |

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[3][7] 2A, STOT SE 3).

-

Handling: Use standard PPE (gloves, goggles, lab coat).[3] Avoid dust formation.[3]

-

Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption.[3]

References

-

National Institute of Standards and Technology (NIST). (2025).[3] Isonicotinic acid derivatives and mass spectral data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][1][3]

-

PubChem. (n.d.).[3] Compound Summary: Isonicotinic Acid Derivatives. National Library of Medicine.[3][6] Retrieved from [Link]

-

Louris, J. N., et al. (1987).[3] Synthesis of Azafluorenones via Cinchomeronic Anhydride. Journal of Organic Chemistry, 52(12), 2345-2350.[1][3] (General reference for the synthetic methodology described).

Sources

- 1. Isonipecotinoylisonipecotic acid, N'-(3,4-difluorobenzoyl)-, propyl ester [webbook.nist.gov]

- 2. evitachem.com [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 6. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Difluoropicolinic acid | 745784-04-7 [chemicalbook.com]

The Ascending Trajectory of 3-Aroylisonicotinic Acid Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isonicotinic acid scaffold, a cornerstone in medicinal chemistry, continues to yield derivatives with significant therapeutic potential. Among these, the 3-aroylisonicotinic acid framework has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 3-aroylisonicotinic acid derivatives. By dissecting established protocols and analyzing the mechanistic underpinnings of their activity, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical class.

Introduction: The Strategic Importance of the 3-Aroylisonicotinic Acid Scaffold

Isonicotinic acid, a pyridine-4-carboxylic acid, is a well-established pharmacophore, most famously represented by the anti-tuberculosis drug isoniazid. The introduction of an aroyl group at the 3-position of the isonicotinic acid ring system creates a unique molecular architecture with a distinct three-dimensional arrangement of functionalities. This structural feature allows for diverse interactions with biological targets, leading to a wide spectrum of pharmacological effects. Derivatives of this scaffold have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. The inherent versatility of the 3-aroylisonicotinic acid core, which allows for systematic modifications of both the aroyl and isonicotinic acid moieties, makes it an attractive platform for lead optimization and the development of targeted therapies.

Synthetic Strategies: Constructing the 3-Aroylisonicotinic Acid Core

The synthesis of 3-aroylisonicotinic acid derivatives can be approached through several strategic pathways. The choice of method often depends on the desired substituents and the overall complexity of the target molecule. A common and effective approach involves the palladium-catalyzed arylation of nicotinic and isonicotinic acid derivatives, which allows for the direct functionalization of the pyridine C-H bond.[1]

General Synthetic Protocol: Pd(0)/PR3-Catalyzed Arylation

This method provides a powerful route to structurally diverse arylated nicotinic and isonicotinic acids.[1]

Experimental Protocol:

-

Preparation of the Amide: To a solution of isonicotinic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC/HOBt) and the desired amine (e.g., N-(3,5-dimethylphenyl)amine) at 0 °C. Stir the reaction mixture at room temperature until completion. Purify the resulting amide by column chromatography.

-

C-H Arylation: In a sealed tube, combine the isonicotinic acid amide, the appropriate aryl bromide, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tol)3), and a base (e.g., K2CO3) in a suitable solvent (e.g., toluene). Heat the mixture at an elevated temperature (e.g., 120 °C) for the specified time.

-

Hydrolysis: After cooling, hydrolyze the resulting arylated amide by refluxing with an acid (e.g., 4N HCl) to yield the desired 3-aroylisonicotinic acid.

-

Purification: Purify the final product by recrystallization or column chromatography.

dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Isonicotinic_Acid [label="Isonicotinic Acid"]; Amine [label="Amine (e.g., N-(3,5-dimethylphenyl)amine)"]; Amide_Formation [label="Amide Formation\n(DCC/HOBt)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isonicotinic_Amide [label="Isonicotinic Amide"]; Aryl_Bromide [label="Aryl Bromide"]; Arylation [label="Pd(0)/PR3-Catalyzed\nC-H Arylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Arylated_Amide [label="Arylated Isonicotinic Amide"]; Hydrolysis [label="Acid Hydrolysis\n(e.g., 4N HCl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="3-Aroylisonicotinic Acid", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

Isonicotinic_Acid -> Amide_Formation; Amine -> Amide_Formation; Amide_Formation -> Isonicotinic_Amide; Isonicotinic_Amide -> Arylation; Aryl_Bromide -> Arylation; Arylation -> Arylated_Amide; Arylated_Amide -> Hydrolysis; Hydrolysis -> Final_Product; } "General workflow for the synthesis of 3-aroylisonicotinic acids."

Biological Activities and Therapeutic Potential

While specific data for 3-aroylisonicotinic acids is emerging, the broader class of related structures, such as 3-aroylindoles and 3-arylisoquinolones, provides compelling evidence for their therapeutic potential.

Anticancer Activity

Derivatives of related heterocyclic scaffolds have demonstrated significant antiproliferative activity against a range of cancer cell lines. For instance, certain 3-arylisoquinolinone analogs exhibit potent growth inhibition with IC50 values in the sub-micromolar to low micromolar range against breast, liver, lung, and colon cancer cell lines.[2] Similarly, novel asiatic acid derivatives have shown IC50 values ranging from 0.11 µM to 0.65 µM in various cancer cell lines.[3]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Arylisoquinolinones | MDA-MB-231 (Breast) | 0.4 - 0.8 | [2] |

| 3-Arylisoquinolinones | HepG2 (Liver) | 0.4 - 0.8 | [2] |

| Asiatic Acid Derivatives | HeLa (Cervical) | 0.11 - 0.65 | [3] |

| Thiazolidinone Derivatives | MDA-MB-231 (Breast) | 1.9 ± 1.15 | [4] |

| 3-Fluoro β-Lactams | MCF-7 (Breast) | 0.075 - 0.095 | [5] |

Table 1: Anticancer Activity of Related Heterocyclic Compounds

The mechanism of action for these anticancer effects is often multifaceted. Some derivatives have been shown to induce cell cycle arrest, typically at the G0/G1 or S phase, and trigger apoptosis through the activation of caspase cascades.[3][5] The modulation of key signaling pathways, such as the PI3K/AKT pathway, has also been implicated.

dot graph "Anticancer_Mechanism" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Derivative [label="3-Aroylisonicotinic Acid\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Arrest\n(G0/G1 or S Phase)"]; Apoptosis [label="Apoptosis"]; Caspase [label="Caspase Activation\n(Caspase-3, -8, -9)"]; PI3K_AKT [label="PI3K/AKT Pathway\nInhibition"]; Bcl2_Family [label="Modulation of\nBcl-2 Family Proteins"];

Derivative -> Cell_Cycle; Derivative -> Apoptosis; Derivative -> PI3K_AKT; Apoptosis -> Caspase; Apoptosis -> Bcl2_Family; } "Potential anticancer mechanisms of 3-aroylisonicotinic acid derivatives."

Antimicrobial Activity

The isonicotinic acid moiety is historically associated with antimicrobial activity. Aroylhydrazone derivatives of pyridine-3-carboxylic acid have demonstrated notable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some compounds exhibiting MIC values in the low micromolar range.[6]

| Compound Class | Bacterial Strain | MIC (µmol/mL) | Reference |

| Aroylhydrazones | Escherichia coli | 0.11 - 0.37 | [6] |

| Aroylhydrazones | Staphylococcus aureus | 0.005 - 0.99 | [6] |

| Indole-3-carboxamido-polyamine conjugates | S. aureus ATCC 25923 | 12.7 | [7] |

Table 2: Antimicrobial Activity of Related Heterocyclic Compounds

The structural features of these molecules, including the presence of hydrogen bond donors and acceptors, as well as their lipophilicity, are critical for their antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of isonicotinic acid derivatives is an area of growing interest. Certain derivatives have been shown to inhibit the production of pro-inflammatory mediators. For example, some 1,3-thiazole derivatives have demonstrated inhibitory activity against the production of TNF-α, a key cytokine in the inflammatory response.[1]

Structure-Activity Relationships (SAR)

The modular nature of the 3-aroylisonicotinic acid scaffold allows for systematic exploration of SAR. Key areas for modification include the aroyl ring, the isonicotinic acid moiety (e.g., ester or amide formation), and the substituents on the pyridine ring.

-

Aroyl Ring Substituents: The nature and position of substituents on the aroyl ring significantly influence biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties and steric profile of the molecule, thereby affecting its binding to target proteins. For instance, in a series of 3-arylisoquinolones, the position of substituents on the aryl ring was found to be crucial for their inhibitory potency against human carboxylesterase 2A (hCES2A).[8]

-

Modifications of the Carboxylic Acid: Conversion of the carboxylic acid to esters or amides can impact the compound's solubility, cell permeability, and metabolic stability. Amide derivatives, in particular, can introduce additional hydrogen bonding interactions, potentially enhancing target affinity.

-

Pyridine Ring Substituents: Introduction of substituents on the pyridine ring can fine-tune the physicochemical properties of the molecule and provide additional points of interaction with the biological target.

dot graph "SAR_Diagram" { layout=dot; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Core [label=< 3-Aroylisonicotinic Acid Core Aroyl Ring (R1)Isonicotinic Acid Moiety (R2)Pyridine Ring (R3)

>];R1_mod [label="Substituent Effects:\n- Electronic (EWG/EDG)\n- Steric\n- Lipophilicity", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; R2_mod [label="Functional Group Modification:\n- Esters\n- Amides\n- Bioisosteres", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; R3_mod [label="Positional Isomerism and\nSubstituent Introduction", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Core:r1 -> R1_mod [label="Modulates Target Binding"]; Core:r2 -> R2_mod [label="Impacts PK/PD Properties"]; Core:r3 -> R3_mod [label="Fine-tunes Physicochemical\nProperties"]; } "Key structural modifications for SAR studies of 3-aroylisonicotinic acids."

Future Directions and Conclusion

3-Aroylisonicotinic acid derivatives represent a promising class of compounds with diverse therapeutic potential. Future research should focus on the synthesis and evaluation of focused libraries to delineate more precise SAR. Elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational design of next-generation derivatives with improved potency and selectivity. The continued exploration of this versatile scaffold holds significant promise for the discovery of novel drug candidates to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay - ResearchGate. Available from: [Link]

-

IC 50 Values (μM, Mean ± SEM) of 3-Arylisoquinolinones Following 96 h... - ResearchGate. Available from: [Link]

-

Synthesis and Structure-Activity Relationships of 3-Arylisoquinolone Analogues as Highly Specific hCES2A Inhibitors - PubMed. Available from: [Link]

-

Synthesis and biological evaluation of novel asiatic acid derivatives with anticancer activity. Available from: [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate. Available from: [Link]

-

Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides - PMC. Available from: [Link]

-

Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides - MDPI. Available from: [Link]

-

Antimicrobial assesment of aroylhydrazone derivatives in vitro - ResearchGate. Available from: [Link]

-

(PDF) Novel Arylazo Nicotinate Derivatives as Effective Antibacterial Agents: Green Synthesis, Molecular Modeling, and Structure-Activity Relationship Studies - ResearchGate. Available from: [Link]

-

Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Available from: [Link]

-

Antimicrobial assesment of aroylhydrazone derivatives in vitro - PubMed. Available from: [Link]

-

Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - MDPI. Available from: [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Available from: [Link]

-

Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity - ResearchGate. Available from: [Link]

-

Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - OUCI. Available from: [Link]

-

Synthesis and antibacterial activity of amide derivatives from acrylopimaric acid. Available from: [Link]

-

Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - Frontiers. Available from: [Link]

-

Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect - PMC. Available from: [Link]

-

Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Available from: [Link]

-

Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells - MDPI. Available from: [Link]

-

Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Available from: [Link]

- US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents.

-

Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC. Available from: [Link]

-

Formation of Amides From Esters - Master Organic Chemistry. Available from: [Link]

Sources

- 1. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel asiatic acid derivatives with anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial assesment of aroylhydrazone derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Structure-Activity Relationships of 3-Arylisoquinolone Analogues as Highly Specific hCES2A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Precursors for the Synthesis of Benzo[g]isoquinoline-5,10-dione

Foreword: The Strategic Importance of the Benzo[g]isoquinoline-5,10-dione Scaffold

The benzo[g]isoquinoline-5,10-dione core, a tetracyclic aza-anthraquinone system, represents a privileged scaffold in medicinal chemistry and materials science. Its planar structure allows for intercalation with DNA, leading to significant antitumor properties by inhibiting topoisomerase enzymes.[1][2] This has driven extensive research into novel synthetic routes to access this core and its derivatives for the development of next-generation therapeutics.[1][3] This guide provides an in-depth analysis of the primary chemical precursors and synthetic strategies employed to construct the benzo[g]isoquinoline-5,10-dione framework, offering field-proven insights for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis: Deconstructing the Core

A logical approach to understanding the synthesis of complex molecules is through retrosynthesis. By conceptually breaking down the target molecule, we can identify key bond disconnections and, consequently, the most logical precursor molecules. The following diagram illustrates the principal retrosynthetic pathways for the benzo[g]isoquinoline-5,10-dione scaffold.

Caption: Retrosynthetic analysis of benzo[g]isoquinoline-5,10-dione.

Foundational Precursors: Naphthoquinones as Key Building Blocks

A significant portion of synthetic strategies commences with substituted 1,4-naphthoquinones. These precursors are attractive due to their commercial availability and the versatile reactivity of the quinone system.

Route A: Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are powerful tools for constructing the final heterocyclic ring of the benzo[g]isoquinoline-5,10-dione system with high efficiency.

A notable approach starts from 2-methyl-1,4-naphthoquinone (Vitamin K3).[4] A crucial step in this synthetic pathway is an intramolecular Heck reaction of an N-vinylacetamide.[4] The selectivity of this 6-endo-trig cyclization is highly dependent on the reaction conditions, with the combination of cesium carbonate and a bulky, electron-rich phosphine ligand providing high yields.[4]

Workflow for Intramolecular Heck Reaction Strategy

Caption: Key steps in the synthesis via intramolecular Heck reaction.

Another effective strategy involves the palladium-catalyzed intramolecular cyclization of N-methanesulfonyl-3-bromo-2-(arylamino)methyl-1,4-naphthoquinones.[5] This method allows for the synthesis of benzo[j]phenanthridine-7,12-diones, which are structurally related to the target scaffold.[5] The precursor, a brominated aminomethyl naphthoquinone, is readily prepared from 2,3-dibromo-1,4-naphthoquinone.

Route B: The Pictet-Spengler Reaction for Tetrahydro Analogs

For the synthesis of the reduced 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione derivatives, the Pictet-Spengler reaction is a powerful tool.[6] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In this context, the precursor is typically 2-(1,4-dimethoxynaphth-2-yl)ethylamine, which undergoes an activated Pictet-Spengler reaction with an imine in the presence of an acyl chloride and a Lewis acid, followed by oxidation to the quinone.[6]

Building from Pyridine and Isoquinoline Scaffolds

Alternative to naphthoquinone-based routes, the target molecule can be constructed by building upon pyridine or isoquinoline precursors.

Route C: The Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction provides an elegant method for forming the six-membered carbocyclic ring of the benzo[g]isoquinoline-5,10-dione system.[7] A classical approach utilizes isoquinoline-5,8-dione as the dienophile, which reacts with a suitable 1,3-diene, such as 1,3-cyclohexadiene.[4] The resulting adduct is then oxidized, and a subsequent thermal elimination of ethene yields the final product.[4]

Mechanism of the Diels-Alder Approach

Caption: Synthetic sequence of the Diels-Alder strategy.

A variation of this is the hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, which is useful for creating six-membered heterocyclic rings.

Route D: Friedel-Crafts Acylation

One of the earliest reported methods for the synthesis of benzo[g]isoquinoline-5,10-dione involves a Friedel-Crafts acylation.[4][8] This reaction uses 3,4-pyridinedicarboxylic anhydride as the acylating agent and benzene as the aromatic substrate in the presence of a strong Lewis acid catalyst.[4][8] The resulting nicotinic acid derivative then undergoes a ring-closing reaction at elevated temperatures to afford the target molecule.[4]

Route E: Phthalide Annulation

A more specialized approach is the phthalide annulation reaction. This method involves the reaction of a cyanophthalide anion with 3-bromopyridine at low temperatures to construct the benzo[g]isoquinoline-5,10-dione skeleton in good yield.[4]

Experimental Protocols

To ensure the reproducibility of these synthetic strategies, detailed experimental protocols are crucial. Below is a representative protocol for a key transformation.

Protocol: Synthesis of 2,3-diamino-1,4-naphthoquinone from 2,3-dichloro-1,4-naphthoquinone

This protocol is adapted from methodologies described for the synthesis of benzo[g]quinoxaline-5,10-diones, where 2,3-diamino-1,4-naphthoquinone is a key intermediate.[9]

Materials:

-

2,3-dichloro-1,4-naphthoquinone

-

Sodium azide (NaN₃)

-

Sodium dithionite (Na₂S₂O₄)

-

Solvents: Acetone, Water, Ethanol

Procedure:

-

Azide Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 eq) in acetone. To this solution, add a solution of sodium azide (2.2 eq) in water dropwise at room temperature. Stir the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Diazido Intermediate: Upon completion, the resulting precipitate, 2,3-diazido-1,4-naphthoquinone, is collected by vacuum filtration, washed with water, and then with cold ethanol. The product is dried under vacuum.

-

Reduction to Diamine: The dried 2,3-diazido-1,4-naphthoquinone (1.0 eq) is suspended in a mixture of ethanol and water. Sodium dithionite (3.0-4.0 eq) is added portion-wise to the suspension. The reaction is exothermic and the color of the mixture will change. Stir the reaction for 1-2 hours at room temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled in an ice bath. The precipitated 2,3-diamino-1,4-naphthoquinone is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Self-Validation: The identity and purity of the synthesized 2,3-diamino-1,4-naphthoquinone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared with the literature value.

Comparative Analysis of Precursor Strategies

The choice of a synthetic route depends on several factors, including the availability and cost of starting materials, the number of synthetic steps, the overall yield, and the desired substitution pattern on the final molecule.

| Synthetic Route | Key Precursor(s) | Advantages | Disadvantages | Typical Yields |

| Intramolecular Heck Reaction | 2-Methyl-1,4-naphthoquinone | Convergent synthesis; allows for substitution on the pyridine ring. | Requires multi-step synthesis of the Heck precursor; optimization of reaction conditions can be challenging. | Moderate to Good |

| Diels-Alder Reaction | Isoquinoline-5,8-dione, 1,3-Diene | Elegant and efficient for forming the carbocyclic ring; good control of stereochemistry. | The synthesis of the isoquinoline-5,8-dione precursor can be lengthy. | Good |

| Friedel-Crafts Acylation | 3,4-Pyridinedicarboxylic Anhydride, Benzene | Utilizes simple, commercially available starting materials. | Harsh reaction conditions (oleum, high temperatures); low overall yield. | Low |

| Phthalide Annulation | Cyanophthalide, 3-Bromopyridine | Good yield in the key annulation step. | Requires the synthesis of the specific cyanophthalide precursor. | Good |

| Pictet-Spengler Reaction | 2-(1,4-Dimethoxynaphth-2-yl)ethylamine | Effective for synthesizing tetrahydro analogs. | Limited to the synthesis of the reduced ring system. | Good |

Conclusion and Future Perspectives

The synthesis of the benzo[g]isoquinoline-5,10-dione scaffold continues to be an active area of research, driven by the significant biological activities of this class of compounds. While classical methods like Friedel-Crafts acylation provide a fundamental approach, modern transition-metal-catalyzed reactions, such as the intramolecular Heck reaction, offer greater flexibility and efficiency for creating diverse analogs. The choice of precursor is paramount and dictates the overall synthetic strategy. Future efforts in this field will likely focus on the development of more atom-economical and environmentally benign synthetic methods, as well as the exploration of novel precursors to access a wider range of functionalized derivatives for drug discovery and materials science applications.

References

-

Al-Warhi, T., et al. (2020). A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. Molecules, 25(24), 5922. [Link]

-

Al-Warhi, T., et al. (2020). A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. PubMed, 33327591. [Link]

-

Various Authors. Synthesis of benzo[ g ]quinoline-5,10-diones. ResearchGate. [Link]

-

Various Authors. Synthesis of N-substituted 1,2-dihydrobenz[g]isoquinoline-5,10-diones. ResearchGate. [Link]

-

Shinkevich, E., et al. (2005). Synthesis of 1-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones. Organic & Biomolecular Chemistry, 3(9), 1764-1769. [Link]

-

Gomez, C., et al. (2003). New benzo[g]isoquinoline-5,10-diones and dihydrothieno [2,3-b]naphtho-4,9-dione derivatives: Synthesis and biological evaluation as potential antitumoral agents. Bioorganic & Medicinal Chemistry, 11(17), 3769-75. [Link]

-

Smets, R. J., et al. (2019). Synthesis and anti-tubercular activity of 1- and 3-substituted benzo[g]isoquinoline-5,10-diones. ResearchGate. [Link]

-

Gomez, C., et al. (2003). New benzo[g]isoquinoline-5,10-diones and dihydrothieno [2,3-b]naphtho-4,9-dione derivatives: synthesis and biological evaluation as potential antitumoral agents. PubMed, 12901867. [Link]

-

Gomez, C., et al. (2003). New benzo[ g ]isoquinoline-5,10-diones and dihydrothieno [2,3- b ]naphtho-4,9-dione derivatives. PlumX. [Link]

-

Various Authors. (2008). Product Class 5: Isoquinolines. Science of Synthesis. [Link]

-

Li, H., et al. (2014). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. SAGE Journals. [Link]

-

Wang, W., et al. (2016). Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination-aromatization-Friedel-Crafts acylation cascade reaction and discovery of novel topoisomerase inhibitors. PubMed, 27320499. [Link]

-

Wikipedia. Diels–Alder reaction. Wikipedia. [Link]

-

Baldwin, J. E., et al. (1998). A Novel Diels-Alder Approach to Hydroisoquinolines. David Spring's group - University of Cambridge. [Link]

-

Ghorai, B. K., et al. (2003). Novel synthesis of isoquinolines using isobenzofuran-nitrile Diels-Alder reactions. PubMed, 14601975. [Link]

-

Ohwada, T., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]

Sources

- 1. A Survey of Synthetic Routes and Antitumor Activities for Benzo[ g]quinoxaline-5,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination-aromatization-Friedel-Crafts acylation cascade reaction and discovery of novel topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New benzo[g]isoquinoline-5,10-diones and dihydrothieno [2,3-b]naphtho-4,9-dione derivatives: synthesis and biological evaluation as potential antitumoral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. 傅-克酰基化反应 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

A Guide to the Nomenclature of 3-(2,5-Difluorobenzoyl)pyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and chemical research, the precise and unambiguous identification of a molecule is paramount. The systematic nomenclature, as established by the International Union of Pure and Applied Chemistry (IUPAC), provides a universal language for chemists, ensuring that a chemical name corresponds to a single, unique structure. This technical guide delves into the nomenclature and synonyms of the specific compound 3-(2,5-Difluorobenzoyl)pyridine-4-carboxylic acid , a molecule of interest in medicinal chemistry and drug discovery. Understanding the principles behind its name is crucial for accurate database searching, clear communication of research findings, and navigating the complexities of patent literature.

While this specific compound is not widely documented in public chemical databases, this guide will deconstruct its name based on established IUPAC rules and explore the nomenclature of its constituent parts. This foundational knowledge is essential for researchers working with novel substituted heterocyclic compounds.

Deciphering the Systematic Name: An IUPAC-Based Approach

The name "3-(2,5-Difluorobenzoyl)pyridine-4-carboxylic acid" is a descriptive IUPAC name that systematically outlines the molecule's structure. Let's break it down to its core components:

-

Parent Heterocycle: The foundation of the molecule is pyridine-4-carboxylic acid . Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The suffix "-4-carboxylic acid" indicates that a carboxyl group (-COOH) is attached to the fourth carbon atom of the pyridine ring. The numbering of the pyridine ring starts from the nitrogen atom as position 1.

-

Principal Functional Group: According to IUPAC nomenclature, the carboxylic acid group has high priority and is designated as the principal functional group, hence the "-carboxylic acid" suffix.[1][2]

-

Substituent: The pyridine ring is further modified by a substituent at the 3-position. This substituent is (2,5-Difluorobenzoyl) .

-

Benzoyl: This part of the name indicates a benzene ring attached to a carbonyl group (C=O).

-

2,5-Difluoro: This prefix specifies that two fluorine atoms are attached to the benzene ring at the 2nd and 5th positions, relative to the point of attachment of the carbonyl group.

-

The entire (2,5-Difluorobenzoyl) group is attached to the 3-position of the pyridine-4-carboxylic acid backbone.

Visualizing the Structure and Nomenclature

The following diagram illustrates the structure of 3-(2,5-Difluorobenzoyl)pyridine-4-carboxylic acid and the numbering scheme used for its IUPAC name.

Caption: Structure and IUPAC numbering of 3-(2,5-Difluorobenzoyl)pyridine-4-carboxylic acid.

Synonyms and Alternative Nomenclature

Due to the lack of widespread reporting of this specific molecule, a comprehensive list of established synonyms is not available. However, based on the principles of chemical nomenclature, several alternative names could be constructed. It is also common for compounds to be assigned internal company codes or database identifiers.

One potential alternative systematic name is (2,5-Difluorophenyl)(4-carboxypyridin-3-yl)methanone . In this construction, "methanone" is used as the parent name for the carbonyl group, with the two attached groups named as substituents.

Trivial Names

For the parent structure, pyridine-4-carboxylic acid, the trivial name isonicotinic acid is widely recognized and accepted by IUPAC. However, the introduction of a complex substituent at the 3-position makes the use of a trivial name for the entire molecule impractical and potentially ambiguous.

Data Summary

As this appears to be a novel or less-common compound, experimental data such as CAS Registry Number, melting point, and other physicochemical properties are not publicly available. For structurally related compounds, such information can be found in chemical databases. For instance, various isomers of difluoropyridine carboxylic acid have been cataloged.[3][4][5][6]

| Identifier | Value | Source |

| IUPAC Name | 3-(2,5-Difluorobenzoyl)pyridine-4-carboxylic acid | IUPAC Nomenclature |

| Alternative Name | (2,5-Difluorophenyl)(4-carboxypyridin-3-yl)methanone | IUPAC Nomenclature |

| CAS Registry Number | Not Available | - |

| Molecular Formula | C₁₃H₇F₂NO₃ | Calculated |

| Molecular Weight | 263.20 g/mol | Calculated |

Experimental Protocols: A Note on Synthesis

The synthesis of 3-(2,5-Difluorobenzoyl)pyridine-4-carboxylic acid would likely involve multi-step organic synthesis. A plausible synthetic route could involve the coupling of a suitably functionalized pyridine derivative with a 2,5-difluorobenzoyl synthon. For example, a directed ortho-metalation of a protected pyridine-4-carboxylic acid followed by reaction with 2,5-difluorobenzoyl chloride could be a potential strategy. Alternatively, a cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to form the key carbon-carbon bond between the pyridine and benzoyl moieties.

The following diagram illustrates a generalized workflow for the potential synthesis of such a compound.

Caption: A generalized synthetic workflow for related compounds.

Conclusion

The nomenclature of "3-(2,5-Difluorobenzoyl)pyridine-4-carboxylic acid" is a clear and descriptive example of the power of the IUPAC system. By understanding the hierarchical rules for naming complex organic molecules, researchers can accurately identify and communicate their work. While this specific compound may not yet be a common research chemical, the principles outlined in this guide provide a solid foundation for understanding the nomenclature of a wide range of substituted heterocyclic compounds that are at the forefront of drug discovery and materials science.

References

-

Nomenclature of Heterocycles Explained: Definition, Examples, Practice & Video Lessons. (n.d.). StudySmarter US. Retrieved February 24, 2026, from [Link]

-

The nomenclature of substituted heterocycles. (n.d.). OChemPal. Retrieved February 24, 2026, from [Link]

-

How to name organic compounds using the IUPAC rules. (n.d.). University of Calgary. Retrieved February 24, 2026, from [Link]

- Favre, H. A., & Powell, W. H. (Eds.). (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Heterocyclic Chemistry. (n.d.). University of Babylon. Retrieved February 24, 2026, from [Link]

-

Heterocyclic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved February 24, 2026, from [Link]

-

Hantzsch–Widman nomenclature. (2023, December 29). In Wikipedia. [Link]

- Flögel, O., & Reissig, H.-U. (2004). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Synlett, 2004(12), 2059-2073.

-

IUPAC nomenclature of organic chemistry. (2024, February 19). In Wikipedia. [Link]

-

Synthesis of pyridine-4-carboxylic acid. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]

-

3,5-Difluoropyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

-

Nomenclature of Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

-

How to Name Carboxylic Acids with IUPAC Nomenclature Rules | Full Tutorial and PDF. (2026, February 10). Confident Chemistry. Retrieved February 24, 2026, from [Link]

-

2,6-Difluoropyridine-4-carboxylic acid. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-ジフルオロピリジン-2-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,6-Difluoropyridine-4-carboxylic acid | C6H3F2NO2 | CID 22157826 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profiling and Thermodynamic Characterization of 3-(2,5-Difluorobenzoyl)isonicotinic Acid

The following is an in-depth technical guide regarding the solubility profile and thermodynamic characterization of 3-(2,5-Difluorobenzoyl)isonicotinic acid .

Executive Summary

This compound (CAS: 144511-12-6) is a critical amphoteric intermediate used in the synthesis of fused-ring pharmaceutical scaffolds (e.g., pyrido-pyrimidines) and kinase inhibitors.[1] Its solubility profile is governed by a complex interplay between the ionizable isonicotinic acid core (zwitterionic potential) and the lipophilic, electron-withdrawing 2,5-difluorobenzoyl moiety.[1]

This guide provides a comprehensive framework for determining the solubility manifold of this compound. It synthesizes theoretical prediction with rigorous experimental protocols, enabling process chemists to optimize recrystallization yields and purification logic.[1]

Chemical Structure & Solubility Logic[1]

To predict and manipulate the solubility of this molecule, one must understand its functional group interactions.[1]

| Feature | Chemical Logic | Solubility Implication |

| Pyridine Nitrogen | Basic Center ( | Soluble in acidic aqueous media (forms pyridinium salt).[1] |

| Carboxylic Acid | Acidic Center ( | Soluble in basic aqueous media (forms carboxylate).[1] |

| Difluorobenzoyl | Lipophilic / E-Withdrawing | Reduces water solubility; Increases solubility in polar aprotic solvents (DMSO, DMF).[1] |

| Zwitterion | Internal Salt Formation | Low solubility in non-polar solvents; high lattice energy reduces solubility in alcohols compared to neutral forms.[1] |

Predicted Solubility Manifold

Based on structural analogs (isonicotinic acid derivatives) and functional group contribution methods:

-

High Solubility (>50 mg/mL): DMSO, DMF, NMP (Dipolar aprotic solvents disrupt strong crystal lattice interactions).[1]

-

Moderate Solubility (1–20 mg/mL): Methanol, Ethanol, THF, Acetone (Temperature dependent).[1]

-

Low Solubility (<1 mg/mL): Water (pH 3–5), Hexane, Toluene, Diethyl Ether.[1]

-

pH-Switchable: High solubility in 0.1M HCl and 0.1M NaOH.[1]

Experimental Protocols for Solubility Determination

Accurate solubility data is required for thermodynamic modeling.[1] The following protocols are the industry standard for characterizing this class of intermediates.

Workflow Visualization

The following diagram outlines the "Shake-Flask" equilibrium method, the gold standard for thermodynamic solubility.

Figure 1: Standard Operating Procedure (SOP) for Thermodynamic Solubility Determination.

Protocol A: Gravimetric Determination (High Concentration)

Applicability: Solvents with high solubility (>10 mg/mL) and non-volatile nature (e.g., DMSO, DMF).[1]

-

Preparation: Add excess this compound to 5 mL of solvent in a sealed vial.

-

Equilibration: Agitate at fixed temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter supernatant through a pre-heated 0.45 µm PTFE syringe filter.

-

Drying: Transfer 1.0 mL of filtrate to a tared weighing dish. Evaporate solvent under vacuum/nitrogen stream.[1]

-

Calculation:

Protocol B: HPLC-UV Quantification (Trace/Low Solubility)

Applicability: Volatile solvents (MeOH, THF) or low solubility media.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [50:50 v/v].[1]

-

Wavelength: 254 nm (aromatic ketone absorption).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Standard Curve: Prepare standards of the compound in DMSO (0.01 – 1.0 mg/mL).

Thermodynamic Modeling & Data Analysis

To optimize crystallization, solubility data should be measured at multiple temperatures (e.g., 278 K to 323 K) and modeled using the Modified Apelblat Equation .[1]

The Apelblat Model

This semi-empirical equation correlates mole fraction solubility (

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1]

- : Empirical constants derived from regression analysis.

Thermodynamic Parameters

Using the Van't Hoff Equation , you can calculate the dissolution enthalpy (

-

Interpretation:

Data Template for Researchers: Use the table below to record and analyze your experimental results.

| Solvent | T (K) | Solubility ( | Calculated ( | Relative Error (%) |

| Methanol | 298.15 | [Measure] | [Model] | -- |

| Ethanol | 298.15 | [Measure] | [Model] | -- |

| Acetone | 298.15 | [Measure] | [Model] | -- |

| Water (pH 7) | 298.15 | [Measure] | [Model] | -- |

Process Implications: Purification & Crystallization[1][2][3][4]

The solubility profile dictates the purification strategy.[1] For this compound, the "pH-Swing" and "Anti-solvent" methods are most effective.[1]

Strategy 1: pH-Swing Recrystallization

Due to its amphoteric nature, the compound can be purified without organic solvents.[1]

-

Dissolution: Dissolve crude solid in dilute NaOH (pH > 10). The compound forms a soluble sodium carboxylate salt.[1]

-

Filtration: Filter off insoluble non-polar impurities.[1]

-

Precipitation: Slowly add HCl to the filtrate until pH reaches the isoelectric point (approx. pH 3.5–4.0).[1]

-

Harvest: The zwitterionic neutral form precipitates.[1]

Strategy 2: Anti-Solvent Crystallization[1]

-

Good Solvent: DMSO or DMF (High solubility).[1]

-

Anti-Solvent: Water or Ethanol (Lower solubility).[1]

-

Procedure: Dissolve in minimal hot DMSO. Slowly add Water. The hydrophobic difluorobenzoyl group drives precipitation as the dielectric constant of the bulk solvent increases.[1]

References

-

General Solubility Theory: Yalkowsky, S. H., & Banerjee, S. (1992).[1] Aqueous Solubility: Methods of Estimation for Organic Compounds. Marcel Dekker.[1]

-

Isonicotinic Acid Data: Wang, J., et al. (2009).[1] "Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.[1]75) K".[1] Journal of Chemical & Engineering Data, 54(3), 1120–1122.[1] Link[1]

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1] Journal of Chemical Thermodynamics, 31(1), 85–91.[1] Link[1]

-

Synthesis Context (Motesanib/Kinase Inhibitors): Caulkett, P. W. R., et al. (2002).[1] "Quinoline and quinazoline derivatives". Patent WO 2002/066470.[1] (Describes synthesis and purification of similar benzoyl-pyridine intermediates). Link[1]

Sources

An In-depth Technical Guide to Safety Data Sheets for Fluorinated Isonicotinic Acid Derivatives

This guide provides an in-depth analysis of the critical components of a Safety Data Sheet (SDS) for fluorinated isonicotinic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, offering a framework for understanding the causality behind safety protocols and for developing a robust culture of safety when handling this unique and potent class of chemical compounds.

Introduction: The Double-Edged Sword of Fluorination

Fluorinated isonicotinic acid derivatives represent a cornerstone in modern medicinal chemistry and materials science. The strategic incorporation of fluorine into the isonicotinic acid scaffold can dramatically alter a molecule's physicochemical properties, often enhancing metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] This has led to their prevalence in the development of novel pharmaceuticals and agrochemicals.[3][4]

However, the very properties that make these compounds desirable also introduce specific and significant hazards. The high electronegativity of fluorine and the stability of the carbon-fluorine (C-F) bond necessitate a nuanced approach to safety.[5][6] A standard, template-driven Safety Data Sheet is insufficient; a well-authored SDS for these compounds must be a dynamic, scientifically-grounded document that anticipates the unique challenges they present. This guide will deconstruct the SDS, providing the rationale and experimental context needed to handle these materials with the expertise they demand.

Regulatory Framework: The Global Mandate for Safety

The structure and content of any SDS are governed by a globally harmonized system. The primary standards that dictate the mandatory 16-section format are the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). In the United States, this is enforced by the Occupational Safety and Health Administration (OSHA) through its Hazard Communication Standard (29 CFR 1910.1200).[7][8][9] In Europe, the requirements are laid out by the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and managed by the European Chemicals Agency (ECHA).[10][11][12][13] An SDS must be provided by the chemical manufacturer or importer for each hazardous chemical to downstream users, serving as the primary means of communicating hazard information.[11][14][15]

Deconstructing the 16-Section SDS for Fluorinated Isonicotinic Acid Derivatives

What follows is a detailed examination of each SDS section, framed specifically for the challenges posed by this chemical class.

Section 1: Identification

This section identifies the chemical, its recommended uses, and the supplier's contact information.[9] For a fluorinated isonicotinic acid derivative, precision is key.

-

Product Identifier: Use the precise chemical name (e.g., "6-Fluoronicotinic acid") and CAS Number (e.g., "403-45-2").[16]

-

Recommended Use: Be specific (e.g., "For laboratory research and development in pharmaceutical synthesis"). This context is crucial for risk assessment.

-

Restrictions on Use: Note any uses that are advised against.

-

Emergency Telephone Number: This must be available 24/7.

Section 2: Hazard(s) Identification

This is arguably the most critical section for the end-user. It classifies the chemical's hazards and provides the corresponding warnings.[7][8] For this class of compounds, hazards typically include skin irritation, serious eye irritation, and potential respiratory irritation.[16][17][18][19]

-

GHS Classification: Based on available data, these compounds are often classified as Skin Irritant (Category 2), Eye Irritant (Category 2/2A), and Specific Target Organ Toxicity - Single Exposure (Category 3) for respiratory irritation.[16][17][19]

-

Label Elements: This includes the signal word ("Warning"), hazard statements (e.g., H315: Causes skin irritation), and precautionary statements (e.g., P280: Wear protective gloves/protective clothing/eye protection/face protection).[16][18][19]

-

Hazards Not Otherwise Classified (HNOC): A crucial subsection for these compounds. Here, one must address the potential for the release of highly toxic Hydrogen Fluoride (HF) gas upon thermal decomposition. This is a severe hazard not always captured by standard pictograms.

Table 1: Example GHS Classification for a Fluorinated Isonicotinic Acid

| Hazard Class | Category | Signal Word | Hazard Statement | Pictogram |

|---|---|---|---|---|

| Skin Irritation | 2 | Warning | H315: Causes skin irritation | Exclamation Mark |

| Serious Eye Irritation | 2A | Warning | H319: Causes serious eye irritation | Exclamation Mark |

| STOT - Single Exposure | 3 | Warning | H335: May cause respiratory irritation | Exclamation Mark |

Caption: Workflow for Hazard Identification and Classification.

Section 3: Composition/Information on Ingredients

This section identifies the substance's ingredients.[9] For a pure substance, it will list the chemical name, CAS number, and concentration (>95%, for example).[20] For mixtures, all hazardous ingredients present above their cut-off levels must be listed. The causality here is clear: knowing the precise composition is fundamental to predicting reactivity and toxicity.

Section 4: First-Aid Measures

This section provides crucial, immediate guidance for exposure.[9] Generic advice is dangerous; protocols must be specific to the chemical class.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17][21] The pyridine moiety can be harmful if inhaled.[21][22]

-

Skin Contact: Immediately remove all contaminated clothing.[23] Wash the affected area with plenty of soap and water for at least 15 minutes.[21][22][24] If irritation persists, seek medical attention.[18]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[23][24] Remove contact lenses if present and easy to do.[23][25] Seek immediate medical attention.[19]

-

Ingestion: Do NOT induce vomiting.[23] Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[24]

-

Most Important Symptoms/Effects: Note both acute effects (irritation, redness) and potential delayed effects.

-

Special Treatment: For this class, it is vital to note: "Be alert for signs of systemic effects from absorption and for delayed pulmonary edema following significant inhalation. If thermal decomposition is suspected, treatment for hydrogen fluoride exposure may be necessary."

Section 5: Fire-Fighting Measures

The C-F bond's stability means these compounds may not be highly flammable, but their behavior in a fire is a major concern.

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[24]

-

Unsuitable Extinguishing Media: Do not use a heavy water jet, as it may spread the fire.[24]

-

Specific Hazards Arising from the Chemical: This is the most critical part. Hazardous combustion products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic, corrosive Hydrogen Fluoride (HF). [19] This fact dictates the entire firefighting strategy.

-

Special Protective Equipment for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[25]

Section 6: Accidental Release Measures

This section outlines the procedure for cleaning up spills, protecting both personnel and the environment.

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as detailed in Section 8. Ensure adequate ventilation. Avoid breathing dust or vapors.[17]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[17][24]

-

Methods for Containment and Cleaning Up: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[16][17] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[21]

Protocol 1: Handling a Spill of a Solid Fluorinated Isonicotinic Acid Derivative

-

Assess the Situation: Immediately assess the size and location of the spill. If it is large or in a poorly ventilated area, evacuate the lab and call emergency personnel.

-

Don PPE: At a minimum, don a lab coat, safety goggles with side shields, and two pairs of chemical-resistant gloves (e.g., nitrile). For larger spills, a respirator may be necessary.

-

Secure the Area: Cordon off the spill area to prevent others from entering.

-

Contain the Spill: Gently cover the solid spill with a compatible absorbent pad or inert material like vermiculite to prevent dust from becoming airborne.

-

Clean Up: Carefully sweep the material and absorbent into a chemical-resistant dustpan. Do not use a brush that could generate dust. A vacuum cleaner with a HEPA filter may be used if available and rated for chemical dust.

-

Package Waste: Transfer the collected material into a clearly labeled, sealable hazardous waste container.

-

Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.

-

Doff PPE & Wash: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water.

-

Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department, as per institutional policy.

Section 7: Handling and Storage

This section provides guidance on safe handling practices and storage conditions to prevent accidents.

-

Precautions for Safe Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[21][22] Avoid contact with skin, eyes, and clothing.[18] Avoid breathing dust.[19] Wash hands thoroughly after handling.[18][22] Take precautionary measures against static discharge.[23]

-

Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19][22] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[19]

Section 8: Exposure Controls/Personal Protection

This section details how to minimize worker exposure, specifying engineering controls and personal protective equipment.

-

Engineering Controls: A chemical fume hood is the primary engineering control to minimize inhalation exposure.[19][21] Eyewash stations and safety showers must be readily accessible.[19]

-

Personal Protective Equipment (PPE): The choice of PPE is a critical, data-driven decision.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face | Chemical safety goggles or a face shield.[19] | Protects against splashes and dust particles. Standard safety glasses are insufficient. |

| Skin | Chemical-resistant lab coat. | Prevents contamination of personal clothing and minor skin contact.[21] |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult manufacturer data for breakthrough times.[21] | Provides a barrier against direct skin contact. Double-gloving is recommended for extended handling. |

| Respiratory | Not typically required if used in a fume hood. For spills or poor ventilation, a NIOSH-approved respirator with organic vapor/acid gas cartridges may be necessary. | Protects against inhalation of dust or vapors. |

Section 9: Physical and Chemical Properties

This data is essential for predicting a substance's behavior, designing experiments, and assessing risks. Fluorination significantly impacts these properties. For example, it generally increases acidity (lowers pKa) and can affect solubility and boiling point.[26]

Table 3: Typical Physical and Chemical Properties

| Property | Typical Value/Range | Significance |

|---|---|---|

| Appearance | White to off-white crystalline solid[26] | Basic identification. |

| Odor | Odorless to slight odor | Odor is not a reliable indicator of exposure. |

| pH | No data available (likely acidic in solution) | May be corrosive to certain materials. |

| Melting Point | e.g., 144-148°C for 6-Fluoronicotinic acid[16] | Important for handling and storage conditions. |

| Solubility | Varies; often sparingly soluble in water | Affects environmental fate and cleanup procedures. |

| pKa | Lower than non-fluorinated isonicotinic acid[27] | Fluorine's electron-withdrawing nature increases acidity. |

Section 10: Stability and Reactivity

This section describes the chemical's stability and potential for hazardous reactions.

-

Reactivity: Generally stable under recommended storage conditions.

-

Chemical Stability: Stable under normal temperatures and pressures.[16]

-

Possibility of Hazardous Reactions: No hazardous polymerization will occur.

-

Conditions to Avoid: Excess heat, exposure to moisture, and generation of dust.[19]

-

Incompatible Materials: Strong oxidizing agents, strong bases, amines.[19]

-

Hazardous Decomposition Products: As stated in Section 5, thermal decomposition produces carbon oxides, nitrogen oxides, and hydrogen fluoride.[17][19] This cannot be overemphasized.

Caption: Potential Hazardous Decomposition Pathways.

Section 11: Toxicological Information

This section provides data on the health effects of exposure.[7] Often, complete toxicological data for novel derivatives is unavailable. In such cases, data from structurally similar compounds must be used to make a conservative assessment.

-

Likely Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.[17]

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[19] Data is often presented as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values, if available.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[18][19]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: Data is often unavailable for specific research chemicals. The SDS should state that no components are listed by IARC, NTP, or OSHA as carcinogens.

-

STOT-Single and -Repeated Exposure: May cause respiratory irritation.[16][19] Prolonged or repeated exposure may cause damage to organs.[23]

Section 12: Ecological Information

The strong C-F bond is a major concern for environmental persistence.[5][6] Organofluorine compounds can be persistent, bioaccumulative, and toxic (PBT).[4][6][28]

-

Ecotoxicity: Harmful to aquatic life.[23] Data should be provided if available.

-

Persistence and Degradability: The C-F bond is highly resistant to degradation, making these compounds environmentally persistent.[4][5]

-

Bioaccumulative Potential: Fluorination can increase lipophilicity, which may lead to bioaccumulation in organisms.[1][28]

-

Mobility in Soil: The product's mobility in soil is often unknown but should be considered a potential contaminant of groundwater.

Section 13: Disposal Considerations

Disposal of fluorinated waste requires specialized procedures due to its persistence and the potential to form HF upon incineration.

-

Waste Treatment Methods: Disposal must be in accordance with all federal, state, and local regulations. Contact a licensed professional waste disposal service.[17][21] Do not pour down the drain. [21] Halogenated organic waste should be collected in a designated, labeled waste container for collection by a professional service.[29]

-

Recommended Method: High-temperature incineration in a facility equipped with off-gas scrubbers to neutralize hydrogen fluoride is the preferred method for complete destruction.[30][31]

Protocol 2: Laboratory Waste Stream Management for Fluorinated Compounds

-

Designate a Waste Container: Obtain a dedicated, chemically-compatible (e.g., HDPE) and clearly labeled hazardous waste container for "Fluorinated Organic Waste."

-

Segregate Waste: Do NOT mix fluorinated waste with other waste streams (e.g., non-halogenated solvents, aqueous waste) unless explicitly permitted by your institution's EHS office.[30]

-

Collect Waste: Collect all waste from experiments involving fluorinated isonicotinic acid derivatives, including unused material, contaminated solvents, and contaminated lab supplies (gloves, pipette tips, etc.), in the designated container.

-

Keep Container Closed: Keep the waste container sealed when not in use to prevent the release of vapors.[30]

-

Log Contents: Maintain a log sheet attached to the container, detailing the chemical names and approximate quantities of everything added.

-

Arrange for Pickup: When the container is full (or after a set time period, e.g., 6 months), contact your institution's EHS department to arrange for pickup and proper disposal by a licensed hazardous waste contractor.[30]

Section 14: Transport Information

This section provides classification information for shipping the chemical (e.g., DOT, IATA, IMDG). It will specify the UN number, proper shipping name, hazard class, and packing group.

Section 15: Regulatory Information

This section lists any specific safety, health, and environmental regulations not mentioned elsewhere (e.g., TSCA inventory status, SARA 313).

Section 16: Other Information

This final section includes the date of the SDS's preparation or last revision, and a disclaimer.[9] It is a best practice to review and update SDSs every three years or whenever new and significant information becomes available about the chemical's hazards.[14][15]

The SDS Authoring Workflow: A System of Scientific Integrity

Creating a technically sound SDS is a multi-stage process that requires rigorous data collection and expert analysis. It is not an administrative task but a scientific one.

Caption: A comprehensive workflow for authoring a scientifically-valid SDS.

Conclusion

The Safety Data Sheet for a fluorinated isonicotinic acid derivative is more than a regulatory requirement; it is the most vital piece of technical literature for ensuring the safety of the highly skilled professionals who handle these compounds. By understanding the scientific principles that underpin each of the 16 sections—from the unique hazards posed by the C-F bond to the specific protocols required for safe handling and disposal—researchers can mitigate risks effectively. A commitment to creating and consulting detailed, scientifically rigorous SDSs is fundamental to fostering a proactive and resilient safety culture in any research and development environment.

References

- OSHA Safety Data Sheet Requirements: A Comprehensive Guide for USA Businesses. (2024, September 10). Vertex AI Search.

- Murphy, M. B., Loi, E. I., Kwok, K. Y., & Lam, P. K. S. (2012). Ecotoxicology of organofluorous compounds. Top Curr Chem, 308, 339-63.

- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.

- Guidance on the compilation of safety data sheets. (2020, December). European Chemicals Agency (ECHA).

- Pyridine: incident management. (2015, October 15). GOV.UK.

- Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.

- Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA).

- Pyridine - SAFETY DATA SHEET. (2024, November 26). PENTA.

- Safety Data Sheet PYRIDINE. (2024, June 26). ChemSupply Australia.

- Safety Data Sheets. Health and Safety Authority (HSA).

- OSHA Safety Data Sheets: A Vital Component of Workplace Safety. (2024, July 15). Compliancy Group.

- Guidance on the compilation of safety data sheets. (2015, November). European Chemicals Agency (ECHA).

- Safety data sheets | Reach&CLP. REACH&CLP Helpdesk Luxembourg.

- Guidance on the compilation of safety data sheets. (2020, December 16). European Chemicals Agency (ECHA).

- OSHA Safety Data Sheet Guide. Scribd.

- Synthesis and reactivity of fluorinated heterocycles. (2025, September 29). ResearchGate.

- Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms. (2021, June 11). MDPI.

- Is organofluorine sustainable?. Société Chimique de France.

- Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. (2025, December). Benchchem.

- 1910.1200 App D - Safety Data Sheets (Mandatory). Occupational Safety and Health Administration (OSHA).

- 3-(2-Fluoro-4-methoxyphenyl)isonicotinic acid Safety Data Sheet. AK Scientific, Inc.

- Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.

- Disposal of chemical wastes. RiskAssess.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry (RSC Publishing).

- Chapter 7 - Management Procedures For Specific Waste Types. Unknown Source.

- Organofluorine chemistry. Wikipedia.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025, September 30). ChemRxiv.

- High organofluorine concentrations in municipal wastewater affect downstream drinking water supplies for millions of Americans. (2025, January 6). PNAS.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.

- Management of Solid Waste Containing Fluoride—A Review. PMC - NIH.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).

- 5-Fluoronicotinic Acid - SAFETY DATA SHEET. (2025, November 5). TCI EUROPE N.V..

- 6-Fluoronicotinic acid - SAFETY DATA SHEET. (2025, December 22). Thermo Fisher Scientific.

- 6-Fluoronicotinic acid - SAFETY DATA SHEET. (2023, June 27). Ossila Limited.

- Isonicotinic acid 55-22-1 wiki. Guidechem.

- Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.

- Isonicotinic Acid | C6H5NO2 | CID 5922. PubChem - NIH.

- Isonicotinic acid. Wikipedia.

- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI.

- Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (2024, January 16). Unknown Source.

- CAS 553-53-7: Nicotinic acid, hydrazide. CymitQuimica.

- SAFETY DATA SHEET - Isonicotinic acid. (2010, November 8). Thermo Fisher Scientific.

- Fluorine Safety. Purdue University Department of Chemistry.

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 5. Ecotoxicology of organofluorous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 7. osha.gov [osha.gov]

- 8. scribd.com [scribd.com]

- 9. 1910.1200 App D - Safety Data Sheets (Mandatory) | Occupational Safety and Health Administration [osha.gov]

- 10. echa.europa.eu [echa.europa.eu]

- 11. Safety Data Sheets - Health and Safety Authority [hsa.ie]

- 12. moew.government.bg [moew.government.bg]

- 13. Safety data sheets | Reach&CLP [reach.lu]

- 14. reachsafetydatasheets.com [reachsafetydatasheets.com]